molecular formula C12H9N3O2 B2609705 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile CAS No. 27046-47-5

1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile

Cat. No.: B2609705
CAS No.: 27046-47-5
M. Wt: 227.223
InChI Key: ZAASDMKGNSYXQD-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile is a nitrophenyl-substituted pyrrole derivative characterized by a pyrrole ring functionalized with a carbonitrile group at position 2 and a 2-nitrophenylmethyl group at position 1. The nitro group (electron-withdrawing) and the aromatic system of the substituent confer unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-8-11-5-3-7-14(11)9-10-4-1-2-6-12(10)15(16)17/h1-7H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAASDMKGNSYXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile typically involves the reaction of 2-nitrobenzyl bromide with pyrrole-2-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Reaction Mechanisms

2.1. Ring Contraction via Nitro Group Reduction
The MDPI study proposes a mechanism involving:

  • Deoxygenation : Reduction of the nitro group to a nitroso intermediate.

  • Nitrene Formation : Generation of a pyrido-nitrene intermediate.

  • Carbene Stabilization : Formation of a stabilized carbene or 1,2-dipole.

  • Cyclization : Attack of the carbene on the acrylimine segment to form the pyrrole ring.

2.2. Nucleophilic Substitution
The nitrophenyl group in the compound may participate in nucleophilic aromatic substitution reactions, though specific examples are not explicitly detailed in the reviewed literature .

Biological Activity

While direct biological data for 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile is limited, related pyrrole derivatives exhibit:

  • Antimicrobial activity : Marinopyrrole derivatives with bispyrrole backbones show efficacy against MRSA .

  • Anticancer potential : Pyrrole derivatives often interact with cellular targets like DNA gyrase or proteins .

  • Enzyme inhibition : AstraZeneca’s pyrrolamide compounds inhibit DNA gyrase, highlighting pyrrole’s role in antibacterial drug design .

Structural and Spectroscopic Data

6.1. Molecular Formula and Weight

  • Formula : C₁₂H₉N₃O₂

  • Molecular Weight : 227.22 g/mol (calculated from PubChem ).

6.2. Spectroscopic Features

  • IR : A strong nitrile (C≡N) stretch band is characteristic .

  • NMR : Proton signals for the aromatic nitrophenyl group and pyrrole protons are diagnostic .

Stability and Handling

  • Hazard Codes : H302, H312, H332 (toxic if swallowed, inhaled, or absorbed through skin) .

  • Storage : Requires cool, dry conditions away from reducing agents due to the nitro group’s reactivity .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxicity. The compound's structure allows it to interact with cellular targets involved in cancer proliferation and survival.

Cell Line IC50 (µM) Remarks
MCF-7 (Breast)27.7Moderate cytotoxicity
T47-D (Breast)30.5Effective against resistant cells
MDA-MB 231 (Breast)39.2Notable activity

These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Pain Management

The compound has also been investigated for its analgesic properties. Research indicates that it may act as a modulator of pain pathways, potentially inhibiting pain transmission through interactions with norepinephrine and serotonin receptors. This mechanism positions it as a valuable candidate for developing new pain management therapies.

Pharmaceutical Development

This compound has shown promise in pharmaceutical formulations aimed at treating various conditions:

  • Neuropathic pain : By modulating neurotransmitter systems.
  • Cancer therapy : As a part of combination therapies targeting multiple pathways.

Study 1: Antitumor Activity Assessment

A comprehensive study evaluated the antitumor efficacy of this compound in vivo using mouse models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential use as an anticancer agent.

Study 2: Mechanistic Insights into Pain Relief

Another study focused on elucidating the mechanism by which this compound alleviates pain. Using electrophysiological techniques, researchers demonstrated that it inhibits specific ion channels involved in pain signaling, providing insights into its analgesic properties.

Mechanism of Action

The mechanism of action of 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The nitrophenyl group may be involved in interactions with biological molecules, while the pyrrole ring and carbonitrile group may contribute to its reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile with structurally related pyrrole and heterocyclic derivatives, emphasizing substituent effects, biological activity, and physicochemical properties:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Biological Activity Evidence Sources
This compound 2-nitrophenylmethyl at N1, CN at C2 ~243.23 (calculated) Potential photolabile properties; steric bulk from aromatic nitro group may influence DNA interactions N/A (hypothesized)
1-(Difluoromethyl)-1H-pyrrole-2-carbonitrile () Difluoromethyl at N1, CN at C2 142.11 Higher electronegativity due to F atoms; smaller steric profile; lab use (no specified bioactivity)
1-Methyl-1H-pyrrole-2-carbonitrile () Methyl at N1, CN at C2 ~106.12 Minimal steric hindrance; used as intermediates in organic synthesis
1-(Fluoromethyl)-5-methyl-1H-pyrrole-2-carbonitrile () Fluoromethyl at N1, methyl at C5, CN at C2 138.14 Combined steric and electronic effects from F and methyl groups; niche applications in fluorinated compounds
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile () 4-nitrophenyl at N1, CN at C3, NH2 at C5 ~229.20 Antifungal and insecticidal activities; para-nitro orientation alters electronic distribution vs. ortho
NPPM Photocage () (2-Nitrophenyl)(phenyl)methyl at N1 Not reported Steric bulkiness reduces DNA duplex stability; enantiomer-dependent photoresponsive behavior

Key Observations:

Substituent Effects: The 2-nitrophenylmethyl group in the target compound introduces significant steric bulk compared to smaller substituents like methyl or fluoromethyl (Evidences 5–7). This bulk may hinder intermolecular interactions but enhance binding specificity in biological systems. The ortho-nitro position (vs. Para-substituted nitro groups in pyrazoles () are linked to antifungal activity, suggesting the target compound’s ortho-nitro configuration might offer different bioactivity profiles.

Biological Relevance :

  • Pyrazole derivatives with nitrophenyl groups () exhibit insecticidal and antifungal properties, implying that the target pyrrole analog could share similar applications if the nitro group participates in electron-deficient interactions.
  • The NPPM photocage () demonstrates that nitroaromatic substituents influence DNA duplex stability. The target compound’s simpler structure (lacking the phenyl group in NPPM) may reduce steric interference, making it more suitable for applications requiring moderate DNA binding.

Synthetic and Analytical Considerations: Structural confirmation of analogous compounds (e.g., 2,2′-bipyrroles in ) relies on NMR and IR spectroscopy, which would apply to the target compound.

Biological Activity

1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews its antibacterial properties, potential as a carbonic anhydrase inhibitor, and other pharmacological effects, drawing from various studies and research findings.

Structure and Properties

The compound features a pyrrole ring, which is known for its biological significance. Pyrroles are five-membered nitrogen-containing heterocycles that often exhibit various pharmacological activities. The presence of the nitrophenyl group and the carbonitrile moiety enhances its reactivity and potential biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. For instance, compounds with similar structures have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Minimum Inhibitory Concentration (MIC) Values

A comparative analysis of MIC values demonstrates the potency of this compound:

CompoundMIC (μg/mL)Control (Isoniazid)Control (Ciprofloxacin)
This compound3.1250.252
N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide3.1250.252

These results indicate that derivatives of pyrrole, including those with nitrophenyl substitutions, possess significant antibacterial activity, comparable to established antibiotics .

The exact mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that compounds in this class may inhibit bacterial DNA gyrase, a critical enzyme for bacterial DNA replication . Additionally, their ability to disrupt membrane integrity has been suggested as a contributing factor to their antibacterial efficacy .

Carbonic Anhydrase Inhibition

Another area of interest is the potential role of this compound as an inhibitor of carbonic anhydrases (CAs), which are important enzymes involved in various physiological processes. Studies have shown that pyrrole derivatives can exhibit measurable inhibition against specific isoforms of CA, suggesting that this compound may also act as a CA inhibitor .

Case Studies and Research Findings

Several case studies illustrate the biological activity of pyrrole derivatives:

  • Study on Antibacterial Activity : A series of pyrrolyl benzamide derivatives were evaluated for their antibacterial properties, showing MIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus and Escherichia coli. The lead compounds demonstrated superior activity compared to traditional antibiotics .
  • Research on Carbonic Anhydrase : Pyrrole carboxamide compounds were tested for their inhibitory effects on the α-CA II isozyme, with average inhibition values ranging from 58.6% to 14.3%. This suggests that modifications on the pyrrole structure can lead to varying degrees of CA inhibition .

Q & A

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase, PDB: 1M17). The nitrophenyl group’s orientation in the hydrophobic pocket and hydrogen bonding between the nitrile and Thr766 residue are critical for binding affinity. Validate with MM-PBSA free energy calculations .

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